Lipophilicity Reduction vs. N-(4-Ethoxyphenyl) Analog: logP 3.25 vs. 4.08
The target compound exhibits a computed logP of 3.25, which is 0.83 log units lower than the 4.08 logP of its closest commercially available comparator, N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide . This lower lipophilicity arises from the replacement of the ethoxy group with an acetyl substituent on the terminal phenyl ring, which introduces an additional polar carbonyl function .
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.2537; logD = 3.2534; logSw = -3.2455 |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide: logP = 4.0806; logD = 4.0805; logSw = -4.0754 |
| Quantified Difference | ΔlogP = -0.83 (target more hydrophilic); ΔlogSw = +0.83 (higher predicted aqueous solubility); ΔPSA = +6.7 Ų; ΔHBA = +1 |
| Conditions | Computed values from ChemDiv screening compound database; consistent computational methodology applied to both compounds. PSA = Polar Surface Area; HBA = Hydrogen Bond Acceptors. |
Why This Matters
A logP shift of 0.83 units is pharmacokinetically meaningful: it predicts improved aqueous solubility and reduced non-specific protein binding for the acetylphenyl derivative, potentially enhancing its performance in biochemical and cell-based assays at physiologically relevant concentrations compared to the ethoxy analog.
